

BODIPY FL-C16: A Technical Guide for Metabolic Research

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Compound of Interest

Compound Name: *Bodipy FL-C16*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL-C16 is a fluorescently labeled long-chain fatty acid analog that has become an indispensable tool in metabolic research.[1][2] Comprising a 16-carbon palmitic acid molecule linked to a BODIPY FL dye, this probe allows for the real-time visualization and quantification of fatty acid uptake, trafficking, and storage within living cells and in vivo models.[1][3] Its utility stems from its ability to mimic natural fatty acids, entering cells through the same long-chain fatty acid transport proteins, thus providing a reliable measure of true fatty acid transport.[1] This technical guide provides an in-depth overview of **BODIPY FL-C16**'s applications, detailed experimental protocols, and a summary of key quantitative data to facilitate its effective use in metabolic research and drug development.

Core Principles and Mechanism of Action

BODIPY FL-C16 is a cell-permeable, green-fluorescent lipid tracer.[4] The BODIPY (dipyrrrometheneboron) fluorophore is non-polar, highly photostable, and exhibits a high fluorescence quantum yield, making it ideal for various fluorescence-based applications, including confocal microscopy and flow cytometry.[4][5] The excitation and emission maxima of BODIPY FL are approximately 505 nm and 515 nm, respectively.[6]

Once introduced to a biological system, **BODIPY FL-C16** is recognized and transported into cells by fatty acid transport proteins such as CD36 and members of the SLC27 gene family

(FATPs).[1] Inside the cell, the fluorescent fatty acid analog can be trafficked to various organelles, including the mitochondria and endoplasmic reticulum/Golgi apparatus, and can be incorporated into lipid droplets for storage.[2][6][7] This dynamic process allows researchers to study the intricate pathways of lipid metabolism under various physiological and pathological conditions.

Key Applications in Metabolic Research

The versatility of **BODIPY FL-C16** has led to its widespread adoption in several areas of metabolic research:

- **Quantifying Fatty Acid Uptake:** A primary application is the measurement of cellular fatty acid uptake. By incubating cells with **BODIPY FL-C16** and measuring the resulting fluorescence, researchers can quantify the rate and extent of fatty acid import.[8][9] This is particularly valuable in studying metabolic reprogramming in diseases like cancer, where tumor cells often exhibit increased fatty acid uptake.[1][10]
- **Visualizing Lipid Trafficking and Storage:** Fluorescence microscopy techniques allow for the visualization of **BODIPY FL-C16**'s subcellular localization. This provides insights into the trafficking of fatty acids to organelles for processes like β -oxidation or their esterification and storage in lipid droplets.[2][7][11]
- **In Vivo Metabolic Imaging:** **BODIPY FL-C16** can be administered systemically in animal models to study fatty acid uptake in tumors and other tissues in real-time.[1][10] This in vivo imaging capability is crucial for understanding metabolic dynamics in a whole-organism context and for evaluating the efficacy of metabolic therapies.[1]
- **Drug Screening and Efficacy Testing:** The probe is a valuable tool for screening small molecule inhibitors of fatty acid uptake and metabolism.[1][9][10] By treating cells or animals with a compound of interest and then measuring **BODIPY FL-C16** uptake, researchers can assess the compound's inhibitory effect.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing **BODIPY FL-C16**, providing a reference for experimental design and data interpretation.

Parameter	Value	Cell/System Type	Reference
Binding Affinity (Kd)			
L-FABP	270 nM	Purified Protein	[4]
I-FABP	330 nM	Purified Protein	[4]
Fluorescence Uptake			
BODIPY-C5	$110 \pm 13 \text{ FU} \cdot \text{min}^{-1}$ ($r^2=0.26$)	Human Placental Explants	[12]
BODIPY-C12	$50 \pm 2.5 \text{ \%min}^{-1}$ ($r^2=0.64$)	Human Placental Explants	[12]
BODIPY-C16	$6.1 \pm 0.46 \text{ \%min}^{-1}$ ($r^2=0.44$)	Human Placental Explants	[12]
Inhibition of Uptake			
Perphenazine (80 μM)	Significant decrease in fluorescence	4T1 cells and in vivo tumors	[1][10]

Experimental Protocols

Detailed methodologies for key experiments using **BODIPY FL-C16** are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Protocol 1: In Vitro Fatty Acid Uptake Assay (Flow Cytometry)

This protocol details the steps for quantifying fatty acid uptake in cultured cells using flow cytometry.

Materials:

- **BODIPY FL-C16** (stock solution of 1 mM in DMSO)[8]
- Cell culture medium (serum-free for starvation)

- Phosphate-buffered saline (PBS)
- FACS buffer (PBS with 1-2% BSA)
- 7-AAD or other viability dye
- Flow cytometer

Procedure:

- Cell Culture: Plate cells in a 96-well plate and culture under desired experimental conditions until they reach approximately 90% confluency.[9]
- Serum Starvation: Gently remove the culture medium and wash the cells with PBS. Add serum-free medium and incubate for at least 1 hour at 37°C to serum starve the cells.[9]
- Compound Treatment (Optional): If screening for inhibitors, remove the serum-free medium and add fresh medium containing the test compound or vehicle control. Incubate for the desired time (e.g., 1-2 hours) at 37°C.[1][9]
- **BODIPY FL-C16** Staining: Prepare a 5 μ M working solution of **BODIPY FL-C16** in serum-free medium or an appropriate buffer.[8] Add the staining solution to each well to achieve a final concentration of 1 μ M and incubate for 1 hour at 37°C in 5% CO₂. [8]
- Cell Harvesting and Washing: After incubation, gently resuspend the cells and transfer them to FACS tubes. Centrifuge at 450 x g for 5 minutes at 4°C.[8] Discard the supernatant and wash the cells twice with cold FACS buffer.[8]
- Viability Staining: Resuspend the cell pellet in FACS buffer containing a viability dye like 7-AAD.[8]
- Flow Cytometry Analysis: Acquire data on a flow cytometer, exciting with a 488 nm laser and collecting emission in the green channel (typically around 515-530 nm). Analyze the geometric mean fluorescence intensity (MFI) of the live cell population to quantify fatty acid uptake.[8]

Protocol 2: In Vitro Fatty Acid Uptake and Localization (Fluorescence Microscopy)

This protocol outlines the procedure for visualizing fatty acid uptake and subcellular localization using fluorescence microscopy.

Materials:

- **BODIPY FL-C16** (stock solution of 1 mM in DMSO)
- Cell culture medium
- 1% BSA in PBS
- 4% Paraformaldehyde (PFA) for fixation
- DAPI or Hoechst for nuclear counterstaining
- Fluorescence microscope with appropriate filter sets

Procedure:

- Cell Culture: Plate cells on glass coverslips or in imaging-compatible plates.
- Compound Treatment (Optional): Treat cells with inhibitors or other compounds as required for the experiment.
- **BODIPY FL-C16** Staining: Wash cells with 1% BSA in PBS.[\[13\]](#) Incubate the cells with **BODIPY FL-C16** at a final concentration of 100 nM in 1% BSA for 5 minutes.[\[13\]](#) For lipid droplet co-localization, longer incubation times (e.g., 30 minutes to 6 hours) may be necessary.[\[11\]](#)[\[13\]](#)
- Fixation: After incubation, wash the cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.[\[13\]](#)
- Counterstaining: Wash the fixed cells with PBS and counterstain with a nuclear stain like DAPI (0.5 µg/mL) for 5-10 minutes.[\[13\]](#)

- Imaging: Mount the coverslips on slides or image the plates directly using a fluorescence microscope. Capture images in the green channel for **BODIPY FL-C16** and the blue channel for the nuclear stain.
- Image Analysis: Quantify the fluorescence intensity per cell using software like ImageJ.[\[13\]](#) Total fluorescence in each image can be divided by the number of cells to normalize the data.[\[13\]](#)

Protocol 3: In Vivo Fatty Acid Uptake Imaging

This protocol provides a general framework for imaging fatty acid uptake in vivo using animal models.

Materials:

- **BODIPY FL-C16** (prepared for in vivo administration, e.g., 200 μ M in DMSO)[\[10\]](#)
- Animal model (e.g., mouse with a mammary window chamber)[\[14\]](#)
- Intravital fluorescence microscopy setup
- Anesthesia and animal handling equipment

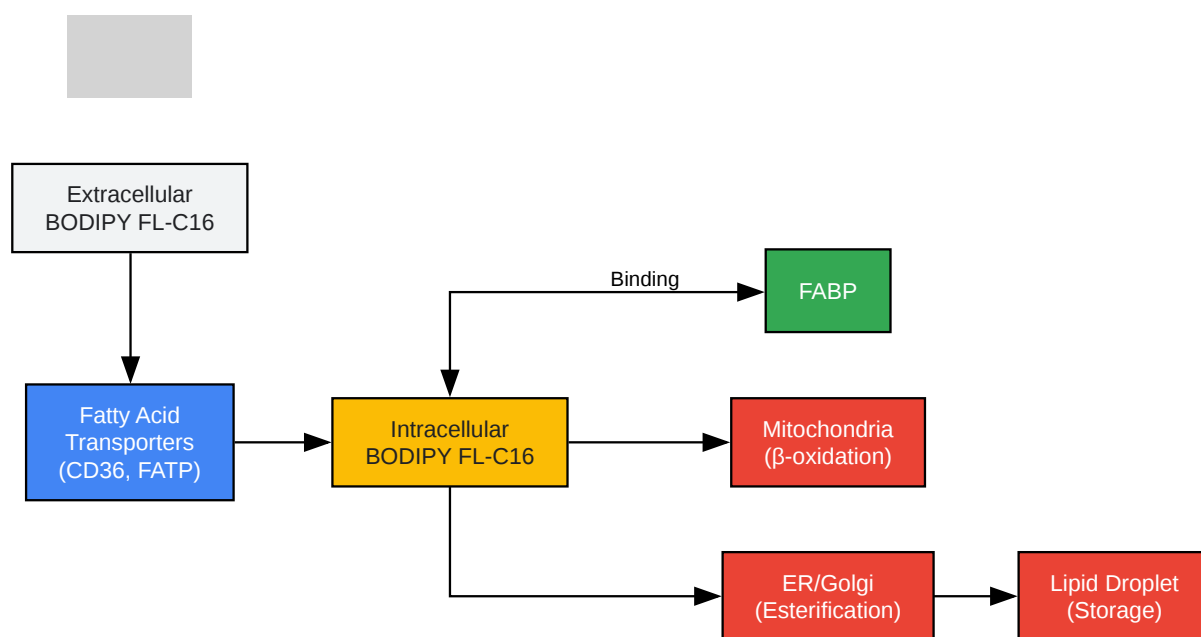
Procedure:

- Animal Preparation: Anesthetize the animal and position it on the microscope stage. If using a window chamber model, ensure the imaging area is clean and accessible.[\[14\]](#)
- Baseline Imaging: Acquire baseline fluorescence images of the tissue of interest before injecting the probe.[\[1\]](#)
- Probe Administration: Administer 100 μ L of 200 μ M **BODIPY FL-C16** via tail vein injection. [\[10\]](#)[\[14\]](#)
- Time-Lapse Imaging: Acquire fluorescence images at regular intervals (e.g., every minute) for up to 80 minutes post-injection to capture the uptake kinetics.[\[10\]](#) The fluorescence signal typically reaches a plateau between 30 and 80 minutes.[\[10\]](#)

- Image Analysis: Perform background and dark noise subtraction on the acquired images.[1]
The fluorescence intensity at a specific time point within the plateau phase (e.g., 60 minutes, termed Bodipy60) can be used as a summary parameter for quantifying fatty acid uptake.[10]

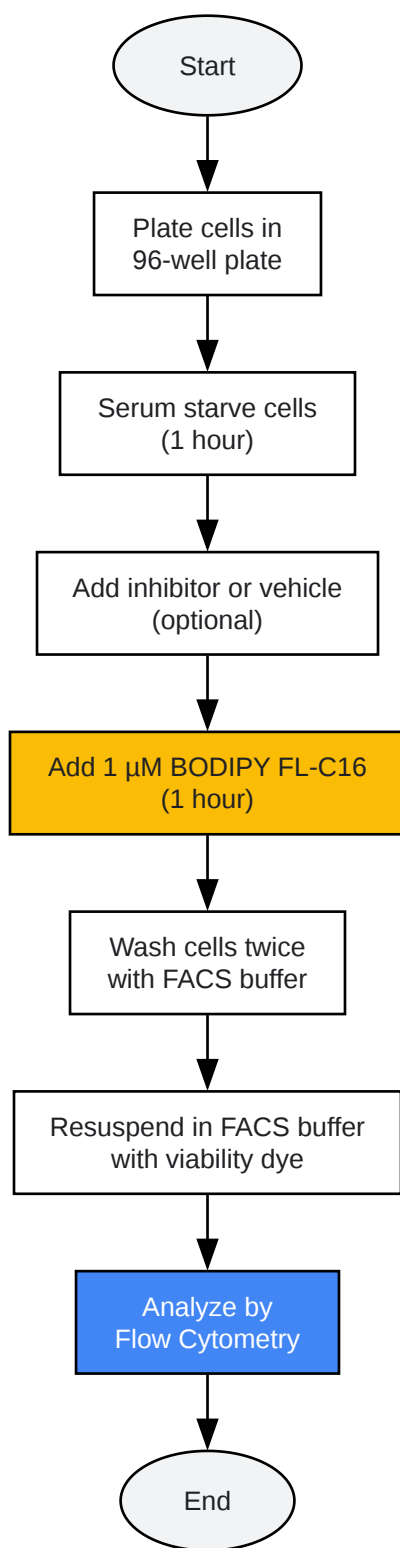
Visualizations

The following diagrams illustrate key concepts and workflows related to the use of **BODIPY FL-C16** in metabolic research.



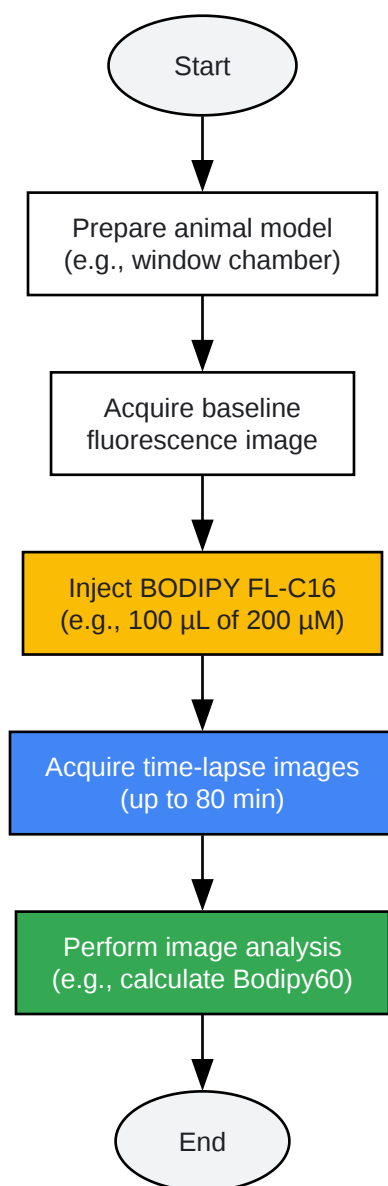
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Caption: Cellular uptake and trafficking pathway of **BODIPY FL-C16**.



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Caption: Experimental workflow for in vitro fatty acid uptake assay.



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